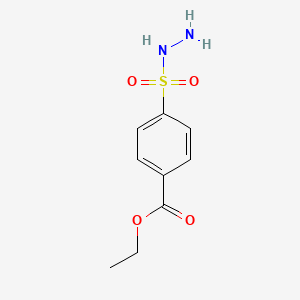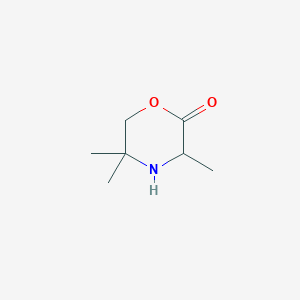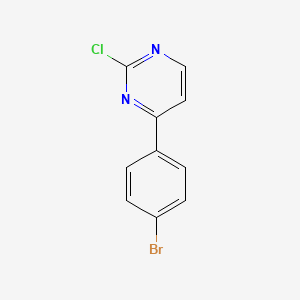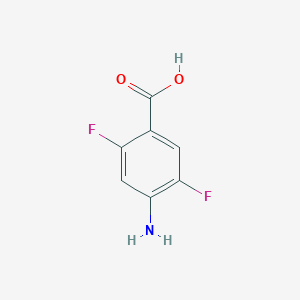
(5-Chloropyridin-2-yl)methanol
Vue d'ensemble
Description
“(5-Chloropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 .
Synthesis Analysis
The synthesis of “(5-Chloropyridin-2-yl)methanol” involves several stages . Initially, a toluene solution of 1 N diisopropylaluminium hydride is gradually added to a THF solution of ethyl 5-chloropyridine-2-carboxylate, and the mixture is stirred at 0°C for 2 hours. Next, sodium borohydride and methanol are added to the reaction liquid with cooling with ice, and the mixture is stirred at room temperature for 3 hours. Finally, ether is added to the reaction liquid, then water and sodium sulfate 10-hydrate are added, and the mixture is stirred overnight at room temperature .Molecular Structure Analysis
The InChI code for “(5-Chloropyridin-2-yl)methanol” is 1S/C6H6ClNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(5-Chloropyridin-2-yl)methanol” is a solid or semi-solid or liquid at room temperature . It has a high GI absorption, is BBB permeant, and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w values range from 0.49 to 1.85, indicating its lipophilicity . It is very soluble, with solubility ranging from 0.514 mg/ml to 18.1 mg/ml .Applications De Recherche Scientifique
Biocatalytic Synthesis
- Whole-Cell Biocatalysis : A study by Chen et al. (2021) demonstrates the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant Escherichia coli in a water-cyclohexane system. This method offers a green and efficient approach with high yield and enantiomeric excess, showcasing the potential of biocatalysis in synthesizing complex molecules (Chen et al., 2021).
Chemical Synthesis and Material Science
- Nickel Complex Synthesis : Kermagoret and Braunstein (2008) synthesized dinuclear complexes using (pyridin-2-yl)methanol, exploring its application in catalyzing ethylene oligomerization. This research highlights the role of such chemicals in creating catalysts for industrial processes (Kermagoret & Braunstein, 2008).
Pharmacological Intermediates
- Production of Chiral Intermediates : A 2012 study by Ni, Zhou, andSun focused on producing (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate of the anti-allergic drug Betahistine. They utilized Kluyveromyces sp. for the stereoselective reduction, optimizing conditions to achieve high enantiomeric excess and yield. This research underscores the importance of (5-Chloropyridin-2-yl)methanol derivatives in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).
Molecular Structure Analysis
- Crystal and Molecular Structure Analysis : Lakshminarayana et al. (2009) synthesized and analyzed a compound closely related to (5-Chloropyridin-2-yl)methanol, providing insights into its crystal structure and intermolecular interactions. Such analyses are critical for understanding the physical and chemical properties of these compounds (Lakshminarayana et al., 2009).
Photochemical Reactions
- Photomethylation and -methoxylation Studies : Sugiyama et al. (1981) explored the photomethylation and methoxylation reactions of methyl 2-pyridinecarboxylate in methanol. This research provides insights into the photochemical behavior of pyridine derivatives, which could have implications in various chemical synthesis processes (Sugiyama et al., 1981).
Safety and Hazards
“(5-Chloropyridin-2-yl)methanol” is classified as a warning hazard . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
The primary targets of (5-Chloropyridin-2-yl)methanol are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound that is structurally related to benzene and pyrrole
Mode of Action
It’s known that the pyridine ring structure can participate in various chemical reactions, including acting as a ligand in coordination compounds, undergoing electrophilic substitution, and acting as a base . The hydroxyl group (-OH) attached to the pyridine ring may also contribute to its reactivity.
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant .
Action Environment
The action of (5-Chloropyridin-2-yl)methanol may be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For instance, its storage temperature is recommended to be 2-8°C in a sealed, dry environment . .
Propriétés
IUPAC Name |
(5-chloropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNKKECPOPWYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608481 | |
| Record name | (5-Chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyridin-2-yl)methanol | |
CAS RN |
209526-98-7 | |
| Record name | (5-Chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-chloropyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Bis[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B1288397.png)










